molecular formula C10H12BrNO B1651067 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1220694-87-0

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Número de catálogo: B1651067
Número CAS: 1220694-87-0
Peso molecular: 242.11
Clave InChI: DUSBODFYCJJZET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 6th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Examples

Reaction TypeConditionsProduct/ApplicationYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 75°CEthoxyvinyl-substituted derivatives34–41%
Reductive AminationNaCNBH₃, MeOH, rtN-Aryl benzylamine intermediatesN/A
  • The methoxy group at position 6 directs substitution reactivity by electron-donating effects, stabilizing intermediates during coupling .

  • Bromine substitution is critical for constructing complex alkaloid scaffolds .

Cyclization Reactions

Intramolecular reductive amination and Bischler-Napieralski reactions are employed to form fused tetrahydroisoquinoline frameworks.

Cyclization Pathways

MethodConditionsProductYieldSource
Reductive CyclizationEt₃SiH, TFA, dry DCM, rtN-Aryl-1,2,3,4-tetrahydroisoquinolines55%
Bischler-NapieralskiPOCl₃, CH₃CN, refluxIsoquinoline alkaloid precursorsN/A
  • Cyclization often follows Suzuki coupling or substitution to close the tetrahydroisoquinoline ring .

  • Triethylsilane/TFA systems efficiently promote reductive amination by stabilizing iminium intermediates .

Functional Group Transformations

The methoxy group and amine moiety undergo further modifications to enhance biological activity or enable conjugation.

Modifications

ReactionConditionsOutcomeSource
DemethylationBBr₃, DCM, −78°C → rtHydroxy-substituted analogs
N-AlkylationMethyl chloroformate, NEt₃, THFCarbamate-protected derivatives
HydrogenationH₂, Raney Ni, MeOH/EtOHReduced intermediates
  • Demethylation enables access to phenolic derivatives for structure-activity relationship (SAR) studies .

  • N-Alkylation is pivotal for modifying pharmacokinetic properties .

Mechanistic Insights

  • Suzuki Coupling : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with boronate esters and reductive elimination .

  • Reductive Amination : Imine intermediates are reduced in situ by Et₃SiH, with TFA protonating the amine to drive the reaction .

  • Umpolung Strategy : Deprotonation of the amine with KHMDS enables alkylation at the α-position, followed by NaBH₄ reduction .

Reaction Optimization Challenges

  • Low Yields in Cyclization : Competing side reactions (e.g., over-reduction) limit efficiency .

  • Stereochemical Control : Asymmetric synthesis requires chiral catalysts (e.g., RuTsDPEN) .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
IUPAC Name: 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

The structure of this compound features a bromine atom and a methoxy group that significantly influence its reactivity and biological properties.

Neurodegenerative Diseases

This compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes suggests it may help increase acetylcholine levels in the brain, which is beneficial for cognitive function .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines including:

  • HeLa (human cervix carcinoma)
  • HT29 (human colon carcinoma)
  • C6 (rat glioblastoma)
  • MCF7 (human breast adenocarcinoma)

The mechanisms involve binding to active sites of relevant enzymes, leading to altered cellular processes that inhibit tumor growth .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in developing new antimicrobial agents .

Synthesis Pathways

The synthesis of this compound typically involves the bromination and methoxylation of tetrahydroisoquinoline derivatives. Common methods include:

  • Bromination: Utilizing bromine under controlled conditions.
  • Methoxylation: Employing methanol to introduce the methoxy group at the desired position on the isoquinoline ring.

These reactions can be optimized for high yield and purity using automated reactors for industrial applications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-1,2,3,4-tetrahydroisoquinolineLacks bromine atomPrimarily studied for neuroprotective effects
7-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at a different positionExhibits different biological activities
1,2,3,4-TetrahydroquinolineNo halogen substituentCommonly used as a baseline for structural comparisons

The unique combination of both bromine and methoxy groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Case Study 1: Neuroprotective Effects

A study published in Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline analogs including this compound. The study demonstrated significant improvements in cognitive function in animal models treated with this compound .

Case Study 2: Anticancer Research

In vitro studies have shown that treatment with this compound resulted in reduced viability of cancer cell lines mentioned above. The compound's mechanism involves inducing apoptosis through specific signaling pathways related to cancer cell survival .

Mecanismo De Acción

The mechanism of action of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

  • 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline

Uniqueness

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and the development of derivatives with potentially enhanced properties.

Actividad Biológica

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_12BrN_O. The compound features a tetrahydroisoquinoline core with a bromine atom at the 8-position and a methoxy group at the 6-position. This unique substitution pattern is crucial for its biological activity and receptor interactions.

Neuropharmacological Effects

Research indicates that THIQ derivatives exhibit notable neuropharmacological properties. Specifically, this compound has been studied for its effects on neurotransmitter systems. It shows potential interactions with dopamine and serotonin receptors, which are vital for mood regulation and cognitive functions .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of THIQ derivatives. For instance, compounds similar to this compound have demonstrated moderate to high activity against KRas inhibition in colon cancer cell lines . The IC50 values for significant compounds in this category ranged from 0.9 to 10.7 μM, indicating promising therapeutic efficacy .

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that THIQs can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential application in treating inflammatory diseases .

The mechanism of action for this compound involves modulation of various molecular targets including enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparative Analysis with Related Compounds

A comparative analysis with other tetrahydroisoquinoline derivatives reveals distinct biological profiles based on structural variations:

Compound NameStructural FeaturesBiological Activity
5-Methoxy-1,2,3,4-tetrahydroisoquinoline Lacks bromine substitutionDifferent activity profiles
8-Chloro-5-methoxy-1,2,3,4-tetrahydroisoquinoline Chlorine instead of bromineVaried pharmacological properties
This compound Methoxy group at position 6Notable receptor interactions
5-Bromo-1,2-dihydroisoquinoline Less saturated structurePotentially lower biological activity

This table illustrates how variations in chemical structure can lead to differences in biological activity among tetrahydroisoquinoline derivatives.

Case Studies and Research Findings

Several case studies have been conducted to assess the pharmacological potential of THIQ derivatives:

  • Neuropharmacology : A study focused on the binding affinity of THIQs to dopamine receptors indicated that certain derivatives could enhance dopaminergic signaling .
  • Cancer Research : In a series of experiments involving colon cancer cell lines (Colo320, DLD-1), compounds analogous to this compound showed significant inhibition rates against KRas mutations .
  • Inflammation Studies : In vitro assays demonstrated that THIQs could effectively reduce levels of inflammatory markers in cultured cells exposed to pro-inflammatory stimuli .

Propiedades

IUPAC Name

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSBODFYCJJZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235698
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220694-87-0
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220694-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Paraformaldehyde (660 mg; WAKO) was added to a formic acid (50 mL) solution of Intermediate 4 (4.33 g) at 50° C. and the resulting mixture was stirred as it was for 13 hours and 30 minutes. The solvent was evaporated under reduced pressure followed by the addition of dichloromethane (100 mL) and 1 N aqueous sodium hydroxide solution (100 mL) to extract the reaction mixture, and the aqueous layer was further extracted with dichloromethane. The organic layer was combined and dried and then the solvent was evaporated under reduced pressure to give the title compound (4.49 g).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.